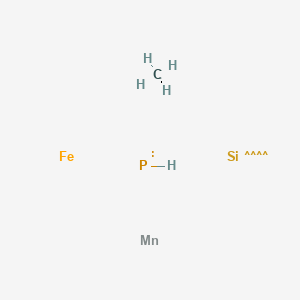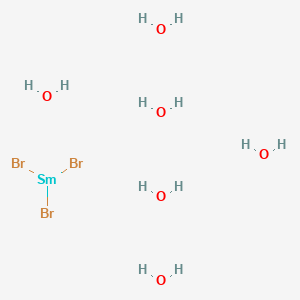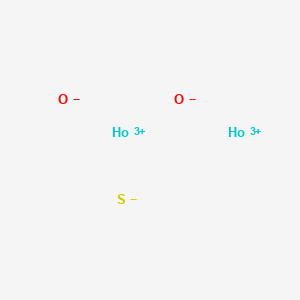
Copper-63
Übersicht
Beschreibung
Copper-63 is an isotope of copper with a mass number of 63. It is one of the two stable isotopes of copper, the other being Copper-65. This compound has an atomic number of 29, which means it has 29 protons and 34 neutrons. This isotope is naturally occurring and constitutes about 69.15% of natural copper . This compound is significant in various scientific and industrial applications due to its unique properties.
Vorbereitungsmethoden
Copper-63 can be prepared through several methods, including both synthetic routes and industrial production methods. One common method involves the enrichment of natural copper using techniques such as gas diffusion or gas centrifugation. These methods separate the isotopes based on their mass differences .
In industrial settings, this compound can be produced by irradiating zinc-63 with neutrons in a nuclear reactor. This process converts zinc-63 into this compound through a nuclear reaction. The resulting this compound can then be extracted and purified for various applications .
Analyse Chemischer Reaktionen
Copper-63, like other copper isotopes, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common reagents used in these reactions include oxygen, hydrogen, carbon monoxide, and various organic ligands. The major products formed from these reactions include copper oxides, metallic copper, and organocopper compounds .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism by which Copper-63 exerts its effects depends on its application. In radiopharmaceuticals, this compound decays by emitting positrons, which interact with electrons in the body to produce gamma rays. These gamma rays can be detected by imaging equipment to create detailed images of the body’s internal structures .
In biological systems, this compound is involved in various enzymatic reactions as a cofactor. It participates in redox reactions, where it cycles between different oxidation states (Cu^+ and Cu^2+) to facilitate electron transfer in metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Copper-63 can be compared with other copper isotopes, such as Copper-65, Copper-64, and Copper-67:
Copper-65: Another stable isotope of copper, constituting about 30.85% of natural copper.
Copper-64: A radioactive isotope with a half-life of about 12.7 hours.
Copper-67: A radioactive isotope with a half-life of about 61.83 hours.
This compound is unique due to its stability and natural abundance, making it more suitable for applications that require a stable isotope without radioactive decay .
Eigenschaften
IUPAC Name |
copper-63 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cu/i1-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGMFSIKBFXOCR-BJUDXGSMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cu] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[63Cu] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cu | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
62.929597 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14191-84-5 | |
| Record name | Copper, isotope of mass 63 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014191845 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,7-Dihydropyrrolo[2,3-f]indole](/img/structure/B576709.png)
![[(6S,7S,15R)-7,12,16-trimethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] acetate](/img/structure/B576710.png)






![3,7-Methano-2H-indeno[5,6-b]azet-2-one,1,2a,3,3a,6,6a,7,7a-octahydro-,exo,exo-(8CI)](/img/new.no-structure.jpg)
![1H-5,8-Ethanonaphtho[2,3-d]imidazole](/img/structure/B576728.png)
![(2S)-N-[(3R,4S,7S,10E)-7-benzyl-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]-1-[(2S)-2-(dimethylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxamide](/img/structure/B576730.png)

